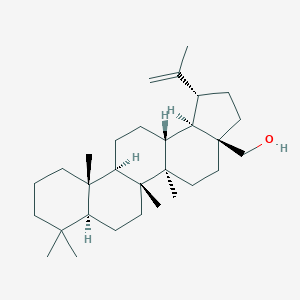

Lup-20(29)-en-28-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13952-76-6 |

|---|---|

Molecular Formula |

C30H50O |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

[(1R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methanol |

InChI |

InChI=1S/C30H50O/c1-20(2)21-11-16-30(19-31)18-17-28(6)22(25(21)30)9-10-24-27(5)14-8-13-26(3,4)23(27)12-15-29(24,28)7/h21-25,31H,1,8-19H2,2-7H3/t21-,22+,23-,24+,25+,27-,28+,29+,30+/m0/s1 |

InChI Key |

NVGWEOCSOMJZPE-DRUCTHHFSA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)CO |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)CO |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)CO |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Lup 20 29 En 28 Ol Analogues

Semi-Synthetic Approaches from Abundant Lupane (B1675458) Precursors

Semi-synthesis, which utilizes readily available natural products as starting materials, is the most common and economically viable approach for generating analogues of Lup-20(29)-en-28-ol. The abundance of triterpenoids like betulin (B1666924) and lupeol (B1675499) in various plant species makes them ideal precursors. mdpi.com

Betulin (Lup-20(29)-ene-3β,28-diol) is an exceptionally valuable starting material due to its high prevalence, particularly in the outer bark of birch trees, and its pre-existing hydroxyl groups at both the C-3 and C-28 positions. mdpi.com The primary hydroxyl group at C-28 is more reactive than the secondary hydroxyl at C-3, allowing for selective modifications.

Key transformations at the C-28 position include:

Esterification: The C-28 hydroxyl group can be selectively esterified by reacting betulin with various acid anhydrides or acid chlorides. nih.gov For instance, reacting betulin with acetic anhydride can yield 28-acetylbetulin under controlled conditions. mdpi.com Further reaction leads to the formation of 3,28-diacetylbetulin. mdpi.com Hemisuccinates and hemiphthalates have also been synthesized by reacting betulin with the corresponding anhydrides. nih.gov

Oxidation: The primary alcohol at C-28 can be oxidized to form betulinal (an aldehyde) or betulinic acid (a carboxylic acid). TEMPO-mediated oxidation is an effective method for this transformation. nih.gov The synthesis of betulinic acid from betulin is of significant interest, as betulin is far more abundant in nature. nih.gov This conversion is a crucial step in accessing a wide range of C-28 carboxylated lupane derivatives.

Etherification: The C-28 hydroxyl can be converted into an ether, such as the 28-tetrahydropyranyl ether, to serve as a protecting group or to introduce new functionalities. mdpi.com

Introduction of Heterocyclic Moieties: Betulin derivatives featuring semicarbazone or thiosemicarbazone groups at the C-28 position have been synthesized from betulinicaldehyde, which is obtained through the oxidation of betulin's C-28 hydroxyl group. nih.gov

Table 1: Examples of C-28 Modifications Starting from Betulin

| Precursor | Reagent(s) | Key Transformation at C-28 | Product Class |

| Betulin | Acetic Anhydride, Pyridine | Acylation / Esterification | C-28 Acetates |

| Betulin | Succinic Anhydride | Esterification | C-28 Hemisuccinates |

| Betulin | TEMPO, NaOCl | Oxidation | C-28 Aldehydes/Carboxylic Acids |

| Betulin | Hydrazine Hydrate (on C-28 aldehyde) | Hydrazone Formation | C-28 Hydrazones |

| Betulin | Dihydropyran, p-TsOH | Etherification | C-28 Ethers |

Lupeol (Lup-20(29)-en-3β-ol) is another widely distributed lupane triterpenoid (B12794562). nih.gov Unlike betulin, lupeol lacks an oxygen-containing functional group at the C-28 position, possessing a methyl group instead. Introducing a hydroxyl group at this position requires the targeted oxidation of this non-activated methyl group, a chemically challenging step.

In biosynthesis, this conversion is catalyzed by specific enzymes like lupeol C-28 oxidase, a cytochrome P450 enzyme. nih.gov Replicating this selectivity in a laboratory setting is difficult. Chemical approaches for functionalizing the broader isopropenyl group at C-19 have been explored, but direct and selective hydroxylation of the C-28 methyl group of lupeol remains a significant synthetic hurdle. nih.gov Therefore, derivatization pathways for C-28 hydroxylated scaffolds predominantly start from precursors like betulin where the oxygen functionality is already present.

Total Synthesis Routes for Lupane Triterpenoids Bearing C-28 Hydroxyls

The total synthesis of complex natural products like lupane triterpenoids is a formidable challenge due to their intricate polycyclic structure and numerous stereocenters. While the total synthesis of lupeol has been accomplished, these routes are often lengthy and low-yielding, making them impractical for large-scale production of analogues. wikipedia.org

The first total synthesis of lupeol was reported by Gilbert Stork. wikipedia.org A more recent enantioselective total synthesis was developed by Surendra and Corey, which proceeds via a sophisticated polycyclization cascade. wikipedia.org These synthetic routes establish the fundamental carbon skeleton. To produce a C-28 hydroxylated analogue like betulin via total synthesis, the strategy would need to incorporate a precursor to the C-28 hydroxymethyl group at an appropriate stage of the synthesis, further increasing the complexity of the process. Due to these challenges, semi-synthesis from abundant natural precursors remains the overwhelmingly preferred method.

Targeted Chemical Modifications at Key Positions of the Lupane Skeleton

Beyond the initial derivatization of natural precursors, targeted modifications at specific positions of the lupane skeleton are employed to fine-tune the properties of the resulting analogues. The C-3 and C-28 positions are the most frequently modified sites. nih.gov

Oxidation is a fundamental tool for modifying the lupane skeleton. The differing reactivity of the primary C-28 hydroxyl and the secondary C-3 hydroxyl groups allows for selective transformations.

Oxidation of C-28 Hydroxyl: As mentioned, the primary alcohol at C-28 can be selectively oxidized to an aldehyde or a carboxylic acid. Reagents like chromium(VI) oxide (Jones' reagent) or, more mildly, TEMPO-based systems are commonly used. nih.gov This transformation is pivotal in the synthesis of betulinic acid and its derivatives from betulin. nih.gov

Oxidation of C-3 Hydroxyl: The secondary alcohol at C-3 can be oxidized to a ketone, yielding a lupenone or betulone (B1248025) scaffold. This reaction can be achieved using reagents such as pyridinium chlorochromate (PCC) or through microbial biotransformation. nih.govresearchgate.net The presence of a keto group at C-3 has been shown to be important for certain biological activities. researchgate.net

Selective Oxidation: By employing protecting group strategies, chemists can control which hydroxyl group is oxidized. For example, the more reactive C-28 hydroxyl can be protected (e.g., as an ether), allowing for the selective oxidation of the C-3 hydroxyl. Subsequent deprotection frees the C-28 hydroxyl for further modification.

Table 2: Common Oxidation Reactions on the Lupane Skeleton

| Position | Starting Functional Group | Reagent(s) | Product Functional Group | Example Product |

| C-28 | Primary Hydroxyl (-CH₂OH) | TEMPO/NaOCl | Aldehyde (-CHO) | Betulinal |

| C-28 | Primary Hydroxyl (-CH₂OH) | Jones' Reagent | Carboxylic Acid (-COOH) | Betulinic Acid |

| C-3 | Secondary Hydroxyl (-CHOH) | PCC | Ketone (-C=O) | Betulone |

Controlling the stereochemistry of new substituents is critical in synthesis. The lupane skeleton is a rigid structure, and the stereochemical outcome of reactions is often dictated by steric hindrance.

Stereoselective Reduction: The reduction of a C-3 ketone (lupenone) can lead to the formation of two diastereomeric alcohols (the natural 3β-ol and the 3α-ol epimer). The choice of reducing agent can influence the stereochemical outcome. For example, sodium borohydride often favors the formation of the equatorial 3β-hydroxyl group. nih.gov

Stereoselective Alkylation: The addition of organometallic reagents (e.g., organolithiums, organomagnesiums) to a C-3 ketone can also proceed with diastereoselectivity, preferentially attacking from the less hindered α-face to yield the 3β-alcohol as the major product. nih.govmdpi.com

Enzymatic Resolutions: Biocatalysts, particularly lipases, are highly effective for achieving stereoselectivity. mdpi.com They can be used for the stereoselective hydrolysis or acylation of racemic starting materials, allowing for the separation of enantiomers or diastereomers, which is crucial for preparing chirally pure building blocks for further synthesis. mdpi.com

Functional Group Interconversions: Besides oxidation, other interconversions are common. Esters at C-3 or C-28 can be hydrolyzed back to alcohols. mdpi.com Carboxylic acids at C-28 can be converted to amides by coupling with amines. hueuni.edu.vn These reactions expand the diversity of accessible analogues from a common intermediate.

Esterification and Etherification of the C-28 Hydroxyl Group

The primary hydroxyl group at the C-28 position of this compound (also known as betulin) is a key site for chemical modification, allowing for the synthesis of a diverse range of ester and ether derivatives. mdpi.com These modifications are often pursued to enhance the biological activity of the parent compound. nih.govtinkoffjournal.ru The reactivity of the C-28 primary hydroxyl group differs from the secondary hydroxyl group at C-3, enabling selective reactions. nih.gov

Esterification is a frequently employed strategy to introduce a variety of functional groups at the C-28 position. This can be achieved through reactions with carboxylic acids, acid anhydrides, or acyl chlorides. For instance, selective acetylation of the C-28 hydroxyl group can be accomplished using acetic anhydride in the presence of a base like pyridine or imidazole. mdpi.commdpi.com This selective reaction is possible due to the higher reactivity of the primary hydroxyl group compared to the secondary one at C-3. nih.gov

A wide array of esters have been synthesized to explore structure-activity relationships. This includes esterification with dicarboxylic acids to produce derivatives that can be further modified. nih.gov For example, betulin has been esterified with various dicarboxylic acids at the C-28 position, and these initial esters have then been acylated with different amines to create a library of amide derivatives. nih.gov Additionally, esters have been prepared with specialized moieties such as acetylenic groups. The introduction of a propynoyloxy group at the C-28 position has been shown to significantly increase cytotoxic activity against certain cancer cell lines. mdpi.com The synthesis of these esters often involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). mdpi.com

Etherification of the C-28 hydroxyl group provides another route to novel analogues, although it is less commonly reported than esterification. The formation of an ether linkage can be catalyzed by acids, but this can sometimes lead to side reactions, such as the formation of allobetulin through an intramolecular etherification involving the isopropenyl group, particularly at elevated temperatures. nih.gov

Table 1: Examples of C-28 Ester and Ether Derivatives of this compound

| Derivative Type | Reagents and Conditions | Resulting C-28 Moiety | Reference |

|---|---|---|---|

| Acetate (B1210297) Ester | Acetic anhydride, imidazole, chloroform (B151607) | -O-C(O)CH₃ | mdpi.com |

| Propynoyl Ester | Propynoic acid, DCC, DMAP, dichloromethane | -O-C(O)C≡CH | mdpi.com |

| Dicarboxylic Acid Ester | Dicarboxylic acid anhydrides (e.g., succinic anhydride) | -O-C(O)-(CH₂)₂-COOH | nih.govnih.gov |

| Amino Acid Ester | L-amino acids | -O-C(O)-CHR-NH₂ | tinkoffjournal.ru |

| CLA Ester | Conjugated linoleic acid (CLA), DCC, DMAP, Pyridine | -O-C(O)-(C₁₇H₃₁) | researchgate.net |

Modifications of the Isopropenyl Side Chain

The isopropenyl group at C-19 of the this compound skeleton is another reactive site that allows for various chemical transformations, leading to novel derivatives with altered structures and biological properties. mdpi.comnih.govnih.gov Key modifications of this side chain include oxidation, ozonolysis, and cycloaddition reactions.

Oxidative cleavage of the isopropenyl double bond is a common strategy. Ozonolysis, for instance, has been used to transform the isopropenyl group into a ketone. rsc.org The ozonolysis of methyl acetylbetulinate, a derivative of betulin, results in the formation of a nor-ketone by cleaving the double bond. rsc.org This reaction can sometimes lead to other products, including those from Baeyer-Villiger oxidation of the initially formed ketone. rsc.org The oxidation of the isopropenyl moiety can also be achieved using other oxidizing agents, which can lead to the formation of 20-oxo-derivatives. urfu.ru

Table 2: Examples of Modifications of the Isopropenyl Side Chain

| Reaction Type | Reagents and Conditions | Resulting Structure at C-19/C-20 | Reference |

|---|---|---|---|

| Ozonolysis | O₃, followed by a reductive or oxidative workup | Nor-ketone (C-20 keto group) | rsc.orgurfu.ru |

| 1,3-Dipolar Cycloaddition | Azide, Copper catalyst (for CuAAC) | Triazole-containing substituent (indirectly related to isopropenyl group reactivity) | nih.gov |

Biocatalytic and Chemoenzymatic Synthetic Methodologies

Biocatalytic and chemoenzymatic approaches for the synthesis of this compound analogues have gained attention as they offer high selectivity and milder reaction conditions compared to traditional chemical methods. scialert.net These methods often employ enzymes, such as lipases, or whole microbial cells to catalyze specific transformations on the triterpene scaffold. nih.gov

Enzyme-catalyzed reactions are particularly useful for regioselective modifications, such as esterification. Lipases, for example, have been successfully used to catalyze the esterification of betulin and its derivatives. scialert.net A commonly used lipase is Novozym 435, an immobilized Candida antarctica lipase B. scialert.nettandfonline.com This enzyme has been employed for the synthesis of various esters, including the reaction of betulinic acid with phthalic anhydride to produce 3-O-phthalyl-betulinic acid. scialert.nettandfonline.com The efficiency of these enzymatic reactions can be influenced by various parameters, such as the choice of solvent, temperature, substrate molar ratio, and the amount of enzyme used. scialert.nettandfonline.com For instance, the use of chloroform as a solvent has been shown to give high yields in the lipase-catalyzed synthesis of 3-O-phthalyl-betulinic acid. scialert.net

Chemoenzymatic synthesis combines chemical steps with biocatalytic transformations. An example is the chemical synthesis of a betulin derivative followed by an enzyme-catalyzed modification. This strategy can be advantageous for producing complex molecules that are difficult to obtain by purely chemical or biological means. nih.gov

Microbiological transformations using whole-cell cultures of fungi or bacteria also represent a powerful tool for derivatizing the lupane skeleton. These microorganisms can introduce hydroxyl groups or perform other oxidative reactions at positions that are difficult to access through conventional chemical synthesis. sibran.ru For example, cultures of Bacillus megaterium have been used to transform betulinic acid into hydroxylated derivatives. sibran.ru Fungal cultures have also been shown to produce glucopyranosyl esters of betulinic acid. nih.gov

Table 3: Examples of Biocatalytic and Chemoenzymatic Syntheses

| Methodology | Biocatalyst | Substrate | Transformation | Product | Reference |

|---|---|---|---|---|---|

| Enzymatic Esterification | Novozym 435 (Candida antarctica lipase B) | Betulinic acid and phthalic anhydride | Esterification | 3-O-phthalyl-betulinic acid | scialert.nettandfonline.com |

| Enzymatic Amidation | Novozym 435 | Betulinic acid and butylamine | Amidation | Betulinic acid amide | researchgate.net |

| Microbiological Transformation | Bacillus megaterium | Betulinic acid | Hydroxylation | 7β-hydroxybetulinic acid and 6α,7β-dihydroxybetulic acid | sibran.ru |

| Microbiological Transformation | Cunninghamella species | Betulinic acid | Glycosylation | 28-O-β-D-glucopyranosyl 3β-hydroxy-lup-20(29)-en-28-oate | nih.gov |

Structural Elucidation and Conformational Analysis of Lup 20 29 En 28 Ol and Its Derivatives

Advanced Spectroscopic Characterization Techniques

The determination of the complex structure of Lup-20(29)-en-28-ol and its analogues relies heavily on a suite of advanced spectroscopic methods. researchgate.net Techniques such as one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, DEPT, COSY, HMQC, and HMBC, are instrumental in establishing the carbon framework and the connectivity between protons and carbons. researchgate.netnih.govunesp.br For instance, in the 1H-NMR spectrum of Lup-20(29)-en-3β-ol (Lupeol), characteristic signals for the exomethylene protons at C-29 appear around δ 4.56 and 4.68 ppm, while the methyl protons at C-30 resonate at approximately δ 1.68 ppm. The 13C-NMR spectrum provides further confirmation of the structure. nih.govajgreenchem.com

Mass spectrometry, particularly techniques like GC-MS and high-resolution mass spectrometry (HRMS), is employed to determine the molecular formula and fragmentation patterns, which offer valuable clues about the structure. researchgate.netnih.gov Infrared (IR) spectroscopy helps in identifying functional groups present in the molecule, such as the hydroxyl (O-H) stretch, which is typically observed around 3450-3550 cm⁻¹, and the C=C stretching of the exomethylene group at approximately 1640 cm⁻¹. mdpi.com

Nuclear Overhauser Effect (NOE) experiments, including NOESY and ROESY, are particularly powerful in elucidating the relative stereochemistry of the molecule. nih.govunesp.br These experiments identify protons that are in close spatial proximity, providing insights into the orientation of substituents and the stereochemistry of the ring junctions. nih.govunesp.brgoogle.com For example, NOE correlations can confirm the trans-fusion of the D/E rings, a characteristic feature of the lupane (B1675458) skeleton. nih.gov

X-ray Crystallographic Analysis of C-28 Hydroxylated Lupanes

Single-crystal X-ray diffraction provides the most definitive and high-precision data on the three-dimensional structure of molecules in the solid state. researchgate.net Several C-28 hydroxylated lupane derivatives have been successfully crystallized and their structures determined, offering a detailed picture of bond lengths, bond angles, and torsional angles. researchgate.netnih.gov

For instance, the X-ray crystallographic analysis of betulone (B1248025) (this compound-3-one) revealed that the asymmetric unit contains two independent molecules, which primarily differ in the rotation of the isopropenyl group. nih.gov The study confirmed that the six-membered rings (A, B, C, and D) adopt chair conformations, while the five-membered E ring assumes an envelope conformation. nih.gov Importantly, all ring junctions in the lupane nucleus were found to be trans-fused. nih.gov Similar conformational features have been observed in the crystal structures of other lupane derivatives like 20(29)-lupene-3β,28β-diacetate and betulin (B1666924) solvates. researchgate.netnih.govresearchgate.net

The absolute configuration of new lupane triterpenoids has also been unequivocally established using X-ray crystallography, sometimes employing anomalous scattering of Cu Kα radiation. acs.org This technique is crucial for determining the true stereochemistry of chiral centers within the molecule. acs.org The crystallographic data for several lupane derivatives have been deposited in the Cambridge Crystallographic Data Centre (CCDC), making this information accessible for further research. nih.gov

Conformational Preferences and Dynamics of the Pentacyclic Nucleus

The biological activity of lupane triterpenoids is intrinsically linked to the conformational preferences and flexibility of their pentacyclic core.

Ring Conformations (Chair, Envelope) and Ring Junction Stereochemistry

As consistently demonstrated by X-ray crystallography and NMR studies, the lupane skeleton exhibits a well-defined and stable conformation. researchgate.netnih.govresearchgate.net The cyclohexane (B81311) rings (A, B, C, and D) predominantly adopt the low-energy chair conformation. researchgate.netnih.gov The cyclopentane (B165970) E ring, however, is more flexible and typically exists in an envelope or twisted envelope conformation. researchgate.netnih.govresearchgate.net

Spatial Orientation of Substituents (Axial, Equatorial)

The chair conformation of the cyclohexane rings dictates the spatial orientation of the substituents as either axial or equatorial. This orientation has significant implications for the molecule's reactivity and its interactions with biological targets. In betulone, for example, with the exception of one methyl group adjacent to the carbonyl group at C-3, all other methyl groups are in axial positions. nih.gov The hydroxymethyl group at C-17 is also axially oriented. nih.gov In 20(29)-lupene-3β,28β-diacetate, the isopropyl group at C-20 is equatorially attached to the cyclopentane E ring. researchgate.net The specific orientation of these functional groups can influence the formation of intramolecular and intermolecular hydrogen bonds.

Intramolecular and Intermolecular Interactions in Crystalline and Solution States

The arrangement of molecules in the crystalline lattice and their behavior in solution are governed by a network of non-covalent interactions. These forces, although weaker than covalent bonds, play a critical role in determining the physical properties and biological function of the compounds. libretexts.org

In the crystalline state of C-28 hydroxylated lupanes, such as betulone and its derivatives, the molecular packing is stabilized by a combination of weak intermolecular C-H···O hydrogen bonds and van der Waals interactions. nih.govresearchgate.net Classical hydrogen bonding involving the hydroxyl groups is not always the dominant interaction. nih.gov For instance, in the crystal structure of betulone, weak intermolecular C-H···O interactions link the molecules into chains. nih.gov

Intramolecular hydrogen bonds are also observed in some lupane derivatives, which can influence the conformation of the molecule. researchgate.netresearchgate.net For example, weak intramolecular C-H···O hydrogen bonds have been reported in 20(29)-lupene-3β,28β-diacetate and betulonic aldehyde. researchgate.netresearchgate.net In solution, the polar environment can enhance the strength of intramolecular hydrogen bonds. mdpi.com The hydroxyl groups on the lupane skeleton can participate in intermolecular hydrogen bonds, which is crucial for their interaction with biological molecules like proteins. nih.gov The analysis of the electrostatic molecular surface can reveal hydrophilic patches that favor polar interactions with these hydroxyl groups. nih.gov

Molecular Mechanisms of Biological Activities: in Vitro and Preclinical Investigations

Anti-inflammatory Action: Mechanistic Insights

Betulin (B1666924) has demonstrated notable anti-inflammatory properties, which are attributed to its ability to modulate various components of the inflammatory cascade. nih.gov Its multi-target anti-inflammatory activity is a key aspect of its therapeutic potential. nih.gov

Modulation of Pro-inflammatory Cytokine Production

A crucial aspect of betulin's anti-inflammatory effect is its capacity to suppress the production of pro-inflammatory cytokines. mdpi.com In various experimental models, betulin has been shown to inhibit the expression of key cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comresearchgate.net For instance, in lipopolysaccharide (LPS)-induced macrophages and in rodent models of acute lung inflammation, betulin treatment led to a reduction in IL-6 and TNF-α levels. mdpi.com This down-regulation of pro-inflammatory cytokines is a central mechanism through which betulin mitigates inflammatory responses. mdpi.comresearchgate.net

Inhibition of Key Inflammatory Enzymes (e.g., Cyclooxygenase, Lipoxygenase)

The inflammatory process is significantly driven by the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. While direct inhibition of COX and LOX by betulin itself is not as extensively documented as for its derivatives like betulinic acid, some studies suggest that the broader class of lupane-type triterpenes, to which betulin belongs, can influence these enzymatic pathways. frontiersin.orgresearchgate.netnih.govacs.orgmdpi.com For example, the related compound lupeol (B1675499) has been shown to inhibit the activity of both cyclooxygenase and lipoxygenase. Betulinic acid, a close derivative of betulin, has been found to inhibit COX-2 expression. frontiersin.orgresearchgate.net This suggests that the anti-inflammatory effects of betulin may, at least in part, be related to the modulation of these key inflammatory enzymes.

Interference with Inflammatory Signaling Pathways (e.g., NF-κB Pathway Modulation)

A primary mechanism underlying betulin's anti-inflammatory activity is its interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. mdpi.commdpi.com Betulin has been shown to inhibit the activation of the NF-κB pathway. nih.govmdpi.comresearchgate.net This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα). mdpi.commdpi.com By keeping IκBα intact, betulin effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription. mdpi.commdpi.com This modulation of the NF-κB pathway is a key event that leads to the observed reduction in pro-inflammatory cytokine production. mdpi.com

Anticancer and Chemopreventive Effects: Mechanistic Dissection

Betulin has emerged as a promising agent in oncology research, demonstrating the ability to combat tumor cells through various mechanisms. nih.govnih.gov Its anticancer effects are largely attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. nih.govspandidos-publications.comspandidos-publications.com

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

Research has revealed that betulin can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.govspandidos-publications.comspandidos-publications.com In multidrug-resistant human renal carcinoma cells, betulin was found to activate both initiator caspases of the extrinsic pathway (caspase-8) and the intrinsic pathway (caspase-9), as well as the executioner caspase-3 and -7. nih.govspandidos-publications.com The activation of the extrinsic pathway is further supported by the finding that betulin can activate tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) receptors (TRAIL R1/DR4 and R2/DR5) and tumor necrosis factor receptor 1 (TNFR1). nih.govspandidos-publications.com The intrinsic pathway is initiated by intracellular stress and leads to mitochondrial dysfunction. spandidos-publications.com Betulin's ability to engage both of these apoptotic signaling cascades highlights its potential as a broad-acting anticancer agent. nih.govspandidos-publications.com

Regulation of Apoptotic and Anti-apoptotic Proteins (e.g., Bax, Bcl-2)

The commitment to apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.govahajournals.orgbiomolther.org Pro-apoptotic members like Bax promote apoptosis, while anti-apoptotic members like Bcl-2 inhibit it. ahajournals.orgresearchgate.net Studies have shown that betulin can modulate the expression of these critical proteins to favor apoptosis. nih.govspandidos-publications.com For instance, in some cancer cell lines, treatment with betulin has been associated with an increase in the expression of pro-apoptotic proteins. nih.govresearchgate.net However, it is important to note that the effect of betulin on Bcl-2 family proteins can be cell-type specific, as one study on colon adenocarcinoma cells did not observe changes in Bax or Bcl-2 expression after betulin treatment. researchgate.net The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis, and by influencing this ratio, betulin can effectively push cancer cells towards self-destruction. researchgate.net

Inhibition of Cell Proliferation and Cell Cycle Arrest

Lup-20(29)-en-28-ol and its derivatives have demonstrated notable effects on the cell cycle and proliferation of cancer cells. nih.govfrontiersin.org The cell cycle is a critical process that regulates cell division, and its dysregulation is a hallmark of cancer. frontiersin.org

A derivative of this compound, known as NBT, has been shown to induce cell cycle arrest in the G0/G1 phase in MCF-7 breast cancer cells. nih.gov This arrest is achieved by decreasing the expression of cyclin D1, a key protein that drives the transition from the G1 to the S phase of the cell cycle. nih.gov By halting the cell cycle at this checkpoint, NBT effectively inhibits the proliferation of cancer cells. nih.gov

Furthermore, research on lupeol, a structurally similar triterpene, has shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and causing cell cycle arrest. frontiersin.orgresearchgate.net For instance, lupeol has been observed to cause growth arrest in the sub-G1 phase in non-small cell lung cancer cells. frontiersin.org While not directly this compound, these findings on related compounds suggest a common mechanistic pathway for this class of triterpenoids in controlling cancer cell proliferation.

| Cell Line | Compound | Effect | Key Protein Modulated |

| MCF-7 (Breast Cancer) | NBT (Lup-20(29)-en-3β,28-di-yl-nitrooxy acetate) | G0/G1 phase cell cycle arrest | Cyclin D1 (decreased) |

| Non-small cell lung cancer | Lupeol | Sub-G1 phase growth arrest | Not specified |

| K562 (Leukemia) | Lup-28-al-20(29)-en-3-one | G2/M phase cell cycle arrest | CDK1/Cyclin B/Csk2 complex (in silico) |

Anti-angiogenic Mechanisms and Inhibition of Metastasis-related Pathways

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical processes in tumor progression and are often targeted in cancer therapy.

Betulinic acid, a close derivative of this compound, has been shown to impair metastasis in breast cancer models. oncotarget.com It is known to possess anti-cancer, anti-viral, anti-bacterial, anti-malarial, and anti-inflammatory activities. oncotarget.com Studies have demonstrated its ability to suppress tumorigenesis in various cancers, including breast, lung, colon, pancreatic, and prostate cancer. oncotarget.com

Lupeol has also been reported to have anti-angiogenic properties. frontiersin.org It can inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic cascade. frontiersin.org In silico studies have suggested that lupeol may exert its anti-metastatic effects by interacting with the tyrosine kinase domain of the epidermal growth factor receptor (EGFR), a key player in cell proliferation and migration. frontiersin.org

Topoisomerase Inhibition and DNA Damage

Topoisomerases are essential enzymes that regulate the topology of DNA and are vital for DNA replication and repair. Their inhibition can lead to DNA damage and ultimately, cell death, making them a key target for anticancer drugs. wikipedia.org

Betulinic acid is a known inhibitor of DNA topoisomerase I. phytomolecules.comwikipedia.org This inhibition is a key mechanism behind its anticancer activity. By preventing the enzyme from resealing the DNA strand breaks it creates, betulinic acid leads to the accumulation of DNA damage and the induction of apoptosis. phytomolecules.comwikipedia.org

Lupeol also acts as an inhibitor of DNA topoisomerase II. aacrjournals.org It prevents the enzyme from binding to DNA, thereby blocking the conversion of supercoiled DNA into a relaxed form, which is necessary for DNA replication to proceed. researchgate.net This interference with DNA replication contributes to its cytotoxic effects on cancer cells. researchgate.net Furthermore, lupeol can interfere with DNA polymerase β, another enzyme involved in DNA repair. researchgate.net

Antimicrobial and Antiprotozoal Activities: Mechanistic Perspectives

In addition to its anticancer properties, this compound and related compounds exhibit significant antimicrobial and antiprotozoal activities.

A primary mechanism of the antimicrobial action of lupane-type triterpenoids is the disruption of the microbial cell membrane. plos.org This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components such as reducing sugars and proteins. plos.org

For example, lupeol has been shown to disrupt the cell membrane of various microbes, leading to cell lysis and death. Studies on Staphylococcus aureus and Escherichia coli have demonstrated that treatment with lupane (B1675458) triterpenoids results in membrane permeability changes. plos.org The triterpenoid (B12794562) lup-20(29)en-3β,6α-diol, isolated from Drypetes inaequalis, has been reported to inhibit the growth of S. aureus and E. coli by increasing membrane permeability. researchgate.net

Beyond disrupting cell membranes, these compounds can also interfere with crucial microbial metabolic pathways.

The antimicrobial response to pentacyclic triterpenoids with a lupane skeleton has been linked to a reduction in the activity of the respiratory chain dehydrogenase enzyme. plos.org This enzyme is vital for cellular respiration and energy production in microbes. By inhibiting this enzyme, the compounds effectively cripple the microbe's ability to generate the energy required for survival.

Antiviral Mechanisms and Host-Pathogen Interaction Modulation

This compound and its derivatives have shown promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.govnih.gov

Betulinic acid and its derivatives have been extensively studied for their anti-HIV activity. nih.govmdpi.com They can act as bifunctional HIV inhibitors, simultaneously blocking virus fusion with the host cell and inhibiting virus maturation. mdpi.com Modifications at the C-3 and C-28 positions of the betulinic acid structure have been a key focus for optimizing its antiviral potency. nih.gov

Derivatives of this compound have also demonstrated activity against other viruses. For instance, ionic derivatives of betulinic acid have been found to inhibit the replication of Herpes Simplex Virus Type-2 (HSV-2). nih.gov Some betulin analogues inhibit HIV-1 infection by targeting multiple stages of the viral replication cycle, including reverse transcription, integration, and viral transcription. nih.gov

Other Noteworthy Biological Activities and Their Molecular Basis (e.g., Hypoglycemic effects in animal models)

The pentacyclic triterpene this compound, a structure found in compounds like Betulin (Lup-20(29)-ene-3β,28-diol), has garnered scientific interest for a variety of biological activities beyond its well-known anti-inflammatory and anticancer potential. researchgate.netmdpi.com Preclinical studies, particularly in animal models, have highlighted its potential hypoglycemic effects, suggesting a role in the modulation of glucose metabolism. researchgate.netresearchgate.net

Hypoglycemic Effects in Animal Models

Research using animal models of diabetes has provided evidence for the glucose-lowering properties of Betulin. In studies involving alloxan-induced diabetic rabbits and rats, the administration of this compound led to significant reductions in blood glucose levels. researchgate.netresearchgate.net

A study on normal and alloxan-induced diabetic rabbits demonstrated that Lup-20(29)-ene-3,28-diol (Betulin) significantly decreased blood glucose concentrations. researchgate.net In hyperglycemic rabbits, a significant decrease (p<0.01) was observed at four and six hours post-administration, with a highly significant (p<0.001) reduction at 24 hours. researchgate.net Normoglycemic rabbits also showed a significant decline in blood glucose at six hours (p<0.05) and a highly significant decrease at 24 hours (p<0.01). researchgate.net

Similarly, a study using a rat model of experimentally induced diabetes found that Betulin, administered over 30 days, exerted a dose-dependent hypoglycemic effect. researchgate.net This was accompanied by an increase in the basal serum concentration of insulin (B600854). researchgate.net

Molecular Basis of Hypoglycemic Activity

The molecular mechanisms underlying the hypoglycemic effects of Betulin appear to be multifaceted, involving the regulation of key enzymes in carbohydrate metabolism and improvements in pancreatic function.

In diabetic rat models, Betulin treatment was found to increase the activity of several enzymes involved in glucose metabolism. researchgate.net These include liver glycogen (B147801) phosphorylase, hexokinase, and phosphofructokinase in both the liver and skeletal muscle, as well as liver glucose-6-phosphate dehydrogenase. researchgate.net By enhancing the activity of these enzymes, Betulin may promote glucose utilization and storage, thereby contributing to lower blood glucose levels.

Furthermore, the compound demonstrated a positive impact on the morphology of the pancreas in diabetic rats. researchgate.net Treatment with Betulin was associated with an increase in the area and diameter of the islets of Langerhans and a greater number of insulin-secreting β-cells within these islets. researchgate.net This suggests a protective or regenerative effect on the pancreatic β-cells, which are often damaged in diabetes. The increased insulin secretion observed in the study supports this finding. researchgate.net

The table below summarizes the key preclinical research findings on the hypoglycemic effects of Lup-20(29)-ene-3,28-diol (Betulin).

| Animal Model | Compound Administered | Key Findings | Proposed Molecular Basis | Reference |

| Alloxan-induced diabetic rabbits | Lup-20(29)-ene-3,28-diol (Betulin) | Significant reduction in blood glucose in both hyperglycemic and normoglycemic rabbits. | Not specified in the study. | researchgate.net |

| Alloxan-induced diabetic rats | Betulin | Dose-dependent normalization of glycemia; increased basal insulin concentration. | Increased activity of carbohydrate metabolizing enzymes (glycogen phosphorylase, hexokinase, phosphofructokinase, G6PD); Improved pancreatic morphology (increased islet area and β-cell number). | researchgate.net |

| Streptozotocin-nicotinamide induced diabetic mice | Betulinic Acid | Reduction in blood glucose and α-amylase levels. | Inhibition of enzymes related to carbohydrate metabolism such as α-amylase and α-glucosidase. | scielo.br |

It is noteworthy that related lupane-type triterpenoids, such as Betulinic Acid, also exhibit anti-diabetic properties. scielo.br Studies in diabetic mouse models have shown that Betulinic acid can reduce blood glucose, and its mechanism is linked to the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption. scielo.br This suggests that the lupane skeleton is a promising scaffold for developing compounds that modulate glucose homeostasis.

Structure Activity Relationships and Design Principles for C 28 Hydroxylated Lupane Triterpenoids

Correlating Structural Motifs with Specific Biological Activities

The biological activities of C-28 hydroxylated lupane (B1675458) triterpenoids are intrinsically linked to their specific structural features. The interplay between the functional groups at various positions on the pentacyclic core dictates the molecule's interaction with biological targets, leading to a spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antiviral properties. frontiersin.orgresearchgate.net

The functional group at the C-28 position is a primary determinant of activity. For instance, Betulin (B1666924), which possesses a primary hydroxyl group at C-28 (and another at C-3), generally shows lower cytotoxic activity compared to its oxidized derivative, Betulinic acid, where the C-28 hydroxyl is replaced by a carboxylic acid. nih.gov This suggests that the increased polarity and hydrogen-bonding capacity of the carboxylic acid at C-28 enhances interactions with molecular targets relevant to cancer. Further studies have shown that carboxylation at C-28 markedly enhances the activation of caspase-3, an enzyme central to apoptosis, when compared to compounds with a hydroxyl group at the same position. ajol.info

In contrast, for anti-HIV activity, modifications to the C-28 side chain have been a successful strategy. The development of derivatives with longer side chains at C-28 has been shown to be beneficial for enhancing antiviral potency. nih.gov

The substitution pattern on the A-ring, particularly at the C-3 position, also plays a critical role. The presence and orientation of a hydroxyl or keto group at C-3 can modulate the activity profile. For example, the C-3 epimer of betulinic acid demonstrated decreased cytotoxicity compared to betulinic acid itself, highlighting the stereochemical importance of this position. nih.gov A comparative analysis of lupane structures suggests that specific hydroxyl group placements can be critical; for example, the presence of hydroxyl groups at C-27 has been correlated with cytotoxicity. rsc.org

The isopropenyl group at C-19 is another crucial motif. Modifications or reduction of the C-20(29) double bond generally result in derivatives that are inactive against cancer cell lines, indicating that this unsaturated moiety is often essential for cytotoxicity. nih.gov

| Compound | Key Structural Motif | Observed Biological Activity | Reference |

|---|---|---|---|

| Betulinic Acid | C-28 Carboxylic Acid | Induces apoptosis in cancer cells; Anti-HIV activity. | nih.govajol.infomedchemexpress.com |

| Betulin | C-28 Hydroxyl Group | Generally lower cytotoxicity than Betulinic Acid. | nih.gov |

| 3β-acetoxy-27-hydroxy-lup-20(29)-en-28-oic acid | C-27 Hydroxyl Group | Significant antiproliferative activity. | rsc.org |

| Bevirimat (DSB) | C-28 Side Chain (from Betulinic Acid) | Potent anti-HIV maturation inhibitor. | frontiersin.orgnih.gov |

Impact of Derivatization at C-3, C-28, and C-19 on Pharmacological Profiles

Chemical modification at the three most accessible sites of the lupane skeleton—the C-3 hydroxyl/keto group, the C-28 hydroxyl group, and the C-19 isopropenyl side chain—is a common strategy to diversify and optimize the pharmacological profile of these triterpenoids. nih.govnih.govresearchgate.net

Derivatization at C-3: The C-3 position is a frequent target for modification. researchgate.net Oxidation of the C-3 hydroxyl group to a ketone, as seen in Betulone (B1248025) (Lup-20(29)-en-28-ol-3-one), creates a molecule with its own distinct biological activities, including anti-inflammatory and anticancer effects. nih.goviucr.org Further derivatization at this position can significantly enhance potency. For example, the introduction of glycoside moieties at C-3 has, in some cases, led to derivatives with 7- to 12-fold improved cytotoxicity compared to the parent lupeol (B1675499). nih.gov Similarly, introducing heterocyclic rings or other functional groups can lead to compounds with improved antiproliferative properties. mdpi.com Conversely, certain substitutions, like a fatty acid at C-3, have been suggested to reduce cytotoxicity. rsc.org The introduction of a sulfate (B86663) group at C-3 has also been shown to increase cytotoxic activity against prostate cancer cell lines compared to the non-sulfated parent compound. iiarjournals.org

Derivatization at C-28: The C-28 position is pivotal for modulating biological activity. nih.gov Esterification or glycosylation of the C-28 hydroxyl group can slightly enhance cytotoxic activity in some instances, though trisaccharide analogues have been found to be inactive. nih.gov The presence of an L-rhamnose moiety at C-28 has been shown to induce strong cytotoxic effects. mdpi.com For anti-HIV activity, adding a side chain at C-28 has been a highly successful strategy, leading to potent lead compounds. frontiersin.orgnih.gov Oxidation of the C-28 hydroxyl to an aldehyde or a carboxylic acid (forming betulinic acid) is a key transformation that often enhances cytotoxic activity. nih.govajol.info Attaching moieties like quinones via a triazole linker to the C-28 position has also been shown to be essential for conferring anticancer activity. nih.gov

Derivatization at C-19: The isopropenyl group attached at C-19, which forms the C-20(29) double bond, is critical for the activity of many lupane triterpenoids. nih.gov Structure-activity relationship studies have consistently shown that modifications to this group, such as reduction of the double bond, generally lead to a significant decrease or complete loss of cytotoxic and antimycobacterial activity. nih.govmdpi.com This suggests that the isopropenyl moiety is a key pharmacophore required for interaction with biological targets.

| Parent Compound | Modification Site | Modification Type | Impact on Pharmacological Profile | Reference |

|---|---|---|---|---|

| Betulin | C-3 | Glycosylation (L-rhamnose) | Strongly induced cytotoxic effects. | mdpi.com |

| Betulin | C-28 | Oxidation to Carboxylic Acid (Betulinic Acid) | Enhanced cytotoxicity and anti-HIV activity. | frontiersin.orgnih.gov |

| Betulinic Acid | C-28 | Addition of side chain (e.g., 3',3'-dimethylsuccinate) | Led to potent HIV maturation inhibitor (Bevirimat). | frontiersin.org |

| Lupeol | C-3 | Sulfation | Increased cytotoxic activity against prostate cancer cells. | iiarjournals.org |

| Azepanobetulin | C-19 (Isopropenyl) | Structural Derivatization | Decrease in tuberculostatic activity. | mdpi.com |

Development of Lead Compounds through Rational Design

The knowledge gained from SAR studies has enabled the rational design of novel lupane-based derivatives with improved potency, selectivity, and pharmacokinetic properties. frontiersin.org This approach involves the targeted modification of the triterpenoid (B12794562) scaffold to optimize interactions with specific biological targets.

A prominent example of rational design is the development of the anti-HIV agent Bevirimat (BVM). Starting from betulinic acid, researchers introduced a 3,3-dimethylsuccinyl moiety at the C-28 position. This modification was specifically designed to block the final step of Gag protein processing, thereby inhibiting the maturation of the HIV-1 virus. frontiersin.org Although its clinical development was hampered by natural polymorphisms in the Gag protein, it validated the principle that rational modification of the C-28 position can yield highly potent and specific inhibitors. frontiersin.org

Another rational design strategy involves the synthesis of hybrid molecules that combine the lupane scaffold with other pharmacologically active moieties. Fusing heterocyclic rings, such as oxazoles, isoxazoles, and triazines, to the A-ring of the triterpenoid skeleton has been shown to significantly improve cytotoxic effects. nih.gov The choice of the heterocycle and its point of attachment are critical design elements. For instance, SAR analysis revealed that fusing a quinone moiety to betulin at the C-28 position through a triazole linker was essential for its anticancer activity against lung cancer cells. nih.gov

Furthermore, the development of multi-target drugs is an emerging area in the rational design of lupane triterpenoids. Due to their ability to interact with multiple receptors, these compounds are considered "privileged structures." frontiersin.org Researchers are designing derivatives that can modulate several targets within a disease pathway simultaneously. For example, LPT12, a lupane derivative, was found to inhibit HIV-1 infection by interfering with multiple stages of the viral life cycle, including reverse transcription, integration, and maturation. frontiersin.org This multi-target approach offers a potential advantage in overcoming drug resistance. frontiersin.org

Advanced Research Directions and Future Perspectives

Advancements in Synthetic Methodologies

The chemical structure of Lup-20(29)-en-28-ol, featuring reactive hydroxyl groups at the C-3 and C-28 positions, provides a versatile scaffold for chemical modifications. researchgate.net Researchers have capitalized on this, developing a variety of synthetic strategies to create novel derivatives with enhanced therapeutic properties. researchgate.net

Key synthetic approaches include:

Esterification: The hydroxyl groups are readily esterified with various carboxylic acids and their derivatives, leading to compounds with altered lipophilicity and biological activity. researchgate.net

Oxidation: Selective oxidation of the hydroxyl groups to aldehydes, ketones, or carboxylic acids has yielded potent derivatives, including betulinic acid. researchgate.netmdpi.com For instance, TEMPO-mediated oxidation is an efficient method for converting betulin (B1666924) to betulinic acid. mdpi.com

Glycoconjugation: The attachment of sugar moieties to the betulin backbone, a process known as glycoconjugation, can improve water solubility and bioavailability. researchgate.netresearchgate.net This strategy can also facilitate targeted delivery to cancer cells by interacting with overexpressed glucose transporters. researchgate.net

Click Chemistry: The introduction of functionalities suitable for 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry," has enabled the synthesis of novel triazole-containing betulin derivatives with a range of biological activities. nih.gov

Recent advancements have focused on creating hybrid molecules that combine the betulin scaffold with other pharmacologically active moieties to enhance therapeutic efficacy. nih.govnih.gov For example, the synthesis of hybrids with artesunic acid has shown promising antiplasmodial properties. nih.gov

Exploration of Novel Biological Targets

Initially recognized for its anti-inflammatory and antiviral properties, research on this compound and its derivatives has expanded to uncover a multitude of biological targets, particularly in the context of cancer and metabolic diseases. nih.goveurekaselect.commdpi.com

Anti-Cancer Targets: Derivatives of this compound have demonstrated cytotoxicity against a wide array of cancer cell lines, including leukemia, lung cancer, breast cancer, and melanoma. mdpi.comresearchgate.net The mechanisms of action are often multifactorial, involving:

Induction of Apoptosis: Many betulin derivatives trigger programmed cell death in cancer cells by modulating key apoptotic proteins like those in the Bcl-2 family and activating caspases. mdpi.comresearchgate.net

Cell Cycle Arrest: Some derivatives can halt the proliferation of cancer cells by causing cell cycle arrest at different phases, such as the G2/M phase. researchgate.net

Inhibition of Topoisomerases: Rationally designed derivatives have shown potent inhibitory activity against topoisomerase I and IIα, enzymes crucial for DNA replication in cancer cells. acs.org

Metabolic and Inflammatory Targets: this compound influences several signaling pathways involved in metabolism and inflammation:

NF-κB and MAPK Pathways: It can modulate chronic inflammation by inhibiting the expression of pro-inflammatory cytokines through the modulation of the NF-κB and MAPK signaling pathways. nih.govmdpi.comresearchgate.net

Nrf2 Signaling: Betulin activates the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response. researchgate.net

SREBP Inhibition: It has been identified as an inhibitor of sterol regulatory element-binding proteins (SREBPs), suggesting its potential in treating metabolic disorders like hyperlipidemia and atherosclerosis. nih.gov

P2X7 Receptor: Recent studies have pointed to the Lipin1/2-mediated P2X7 receptor as a therapeutic target for betulin to reduce lipid accumulation and meta-inflammation. biomolther.orgacs.org

The following table summarizes some of the key biological targets of this compound and its derivatives.

| Target Category | Specific Target | Observed Effect | Therapeutic Potential |

| Cancer | Bcl-2, EGFR | Inhibition, interaction | Anti-leukemia researchgate.net |

| CDK1/Cyclin B/Csk2 | Cell cycle arrest (G2/M) | Anti-cancer researchgate.net | |

| Topoisomerase I & IIα | Inhibition | Anti-cancer acs.org | |

| Inflammation | NF-κB, MAPKs | Inhibition of pro-inflammatory cytokines | Anti-inflammatory nih.govmdpi.comresearchgate.net |

| Nrf2 | Activation of antioxidant response | Cellular protection researchgate.net | |

| Metabolism | SREBPs | Inhibition | Anti-hyperlipidemia, Anti-atherosclerosis nih.gov |

| P2X7 Receptor | Inhibition of lipid accumulation | Anti-metaflammation biomolther.orgacs.org | |

| α-amylase, α-glucosidase | Inhibition | Anti-diabetic nih.gov |

Development of Biocatalytic Processes for Sustainable Production and Novel Analogue Synthesis

Biocatalysis, the use of enzymes or whole-cell systems for chemical transformations, offers a green and efficient alternative to traditional organic synthesis. mdpi.comnih.gov This approach is increasingly being applied to the production and modification of this compound and its derivatives. mdpi.com

Key Advantages of Biocatalysis:

Sustainability: Biocatalytic processes are environmentally friendly, often utilizing milder reaction conditions and biodegradable catalysts. nih.govnih.gov

Selectivity: Enzymes can exhibit high regio- and stereoselectivity, enabling precise modifications of the complex triterpenoid (B12794562) scaffold that are challenging to achieve through conventional chemistry. nih.gov

Applications in this compound Research:

Production of Betulinic Acid: Cytochrome P450 enzymes have been identified that can oxidize lupeol (B1675499) to betulin and subsequently to betulinic acid. mdpi.com

Glycosylation: Enzymes like lipases and glycosyltransferases are used to synthesize glycoside derivatives of betulin, which can enhance their water solubility and biological activity. researchgate.netresearchgate.net For example, Novozyme 435 has been successfully used as a biocatalyst for the synthesis of glycosides of methyl betulinate. researchgate.net

Ester Synthesis: Lipases are also employed for the enzymatic synthesis of betulinic acid esters, offering a practical and efficient method for producing these derivatives. ijcce.ac.irarxiv.org

The development of multi-enzyme cascades in one-pot reactions is a promising future direction, which could further streamline the synthesis of complex betulin analogues. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in the study of this compound, providing deep insights into its structure, reactivity, and interactions with biological targets. nih.govresearchgate.net

Applications of Computational Methods:

Structure and Reactivity Analysis: Density Functional Theory (DFT) calculations are used to study the electronic structure, optical properties, and reactivity of betulin. nih.govmdpi.com The molecular electrostatic potential (MEP) analysis helps in identifying the electrophilic and nucleophilic centers within the molecule, which is crucial for predicting its chemical behavior. nih.govmdpi.com

Molecular Docking: This technique is widely used to predict the binding modes and affinities of this compound and its derivatives to various protein targets. researchgate.netnih.govmdpi.com For example, docking studies have been employed to understand the interactions with anti-leukemic targets like BCL-2 and EGFR, as well as with viral proteins. researchgate.netnih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between betulin and its targets, offering insights into the stability of the complex and the conformational changes that may occur upon binding. nih.govresearchgate.net

ADMET Prediction: In silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of betulin and its derivatives, which is vital for drug development. nih.gov

These computational studies not only help in rationalizing experimental observations but also guide the design of new derivatives with improved pharmacological profiles. acs.orgnih.govresearchgate.net

Integration of Omics Technologies in Triterpenoid Research

The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing triterpenoid research by providing a holistic view of the biological systems involved. nih.govfrontiersin.org

Key Omics Approaches:

Metabolomics: This field focuses on the comprehensive analysis of metabolites in a biological system. usp.br NMR-based and mass spectrometry-based metabolomics have been used to study the effects of this compound and its derivatives on cellular metabolism. researchgate.netnih.gov For instance, metabolomics studies have revealed that a betulin derivative can provide neuroprotection by modulating metabolic changes in the brain following an ischemic event. nih.gov Lipidomics, a sub-field of metabolomics, has been used to monitor alterations in lipid profiles in human keratinocytes treated with betulin. metabolomicsworkbench.org

Transcriptomics: This involves the study of the complete set of RNA transcripts in a cell. RNA-seq technology can identify genes whose expression is altered by treatment with triterpenoids, providing insights into their mechanisms of action. frontiersin.org

Proteomics: This is the large-scale study of proteins, which can reveal changes in protein expression and post-translational modifications in response to triterpenoid treatment.

Multi-Omics Integration: Combining data from different omics platforms offers a more comprehensive understanding of the complex biological networks affected by triterpenoids. oup.commdpi.comtandfonline.com This integrated approach is crucial for identifying biosynthetic pathways, discovering new drug targets, and elucidating the multifaceted pharmacological effects of compounds like this compound. frontiersin.org

The application of these high-throughput technologies is expected to accelerate the discovery of new functional genes, key metabolites, and novel therapeutic applications for triterpenoids. frontiersin.org

Q & A

Basic: What are the standard methodologies for isolating Lup-20(29)-en-28-ol from natural sources?

Answer:

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques. For example, column chromatography with silica gel or HPLC can separate this compound from plant matrices. Evidence from triterpenoid isolation in archaeological residue analysis highlights the use of GC-MS to confirm purity and structural integrity . Researchers should optimize solvent polarity gradients and validate purity via spectroscopic methods (e.g., NMR, IR).

Basic: How is the structural elucidation of this compound performed?

Answer:

Structural characterization relies on:

- NMR spectroscopy (¹H, ¹³C, DEPT, COSY) to identify functional groups and carbon frameworks.

- Mass spectrometry (EI-MS or ESI-MS) to determine molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline derivatives are obtainable) for absolute configuration.

For example, GC-MS analysis of related lupane compounds identified key triterpenoid skeletons, including hydroxyl and double-bond positions .

Advanced: What experimental models are suitable for studying the pharmacological effects of this compound?

Answer:

- In vitro models :

- In vivo models :

Advanced: How should researchers design experiments to analyze synergistic interactions between this compound and existing therapeutics?

Answer:

- Experimental Design :

- Data Analysis :

- Apply ANOVA or non-parametric tests to compare treatment groups.

- Report effect sizes and confidence intervals to address variability in biological replicates.

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

- Identify confounding variables :

- Purity levels (e.g., ≥95% via HPLC validation).

- Solvent effects (e.g., DMSO vs. ethanol on cell viability).

- Species-specific responses (e.g., murine vs. human macrophage models).

- Methodological harmonization :

- Meta-analysis :

Basic: What analytical techniques are critical for quantifying this compound in complex mixtures?

Answer:

- Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) for absolute quantification.

- High-resolution LC-MS/MS in Selected Reaction Monitoring (SRM) mode for sensitivity.

- Thin-layer chromatography (TLC) with derivatization (e.g., vanillin-sulfuric acid) for rapid screening .

Advanced: How can researchers optimize the formulation of this compound for topical or systemic delivery?

Answer:

- Topical formulations :

- Systemic delivery :

- Use nanoparticle encapsulation (e.g., PLGA) to improve bioavailability.

- Conduct pharmacokinetic studies (Cmax, AUC) in rodent models.

Advanced: What strategies are recommended for elucidating the molecular targets of this compound?

Answer:

- Target fishing :

- Use affinity chromatography with immobilized this compound derivatives.

- Apply proteomic approaches (e.g., SILAC labeling) to identify binding partners.

- Pathway analysis :

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.